1-氯-2-甲基丙酸丙酯

概述

描述

1-Chloro-2-methylpropyl propionate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. While the provided papers do not directly address 1-Chloro-2-methylpropyl propionate, they do provide insights into related compounds and reactions that can help us understand the properties and behaviors of this compound.

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-2-methylpropyl propionate has been explored in several studies. For instance, the synthesis of 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine has been reported, with a yield of over 65% under optimal conditions . This process could potentially be adapted for the synthesis of 1-Chloro-2-methylpropyl propionate by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-chloro-2-methylpropane, a compound similar to 1-Chloro-2-methylpropyl propionate, has been determined by a combined analysis of electron diffraction and microwave spectroscopic data . The study found that the symmetric P H conformer is the most stable form, providing insights into the conformational preferences of such molecules. This information could be relevant when considering the molecular structure of 1-Chloro-2-methylpropyl propionate.

Chemical Reactions Analysis

The reactivity of 2-chloro-2-methylpropane in various solvents has been studied using molecular dynamics simulations . The SN1 ionization reaction was found to proceed differently in ionic liquids compared to water and acetonitrile. This suggests that the solvent environment can significantly influence the reactivity of chloroalkanes, which may also apply to 1-Chloro-2-methylpropyl propionate.

Physical and Chemical Properties Analysis

The infrared absorption spectra of radicals produced from the addition reactions of chlorine with isobutene have been characterized, providing information on the vibrational wavenumbers and IR intensities of these species . This data can be useful in understanding the physical properties of 1-Chloro-2-methylpropyl propionate, as it may exhibit similar absorption characteristics.

科学研究应用

合成和催化

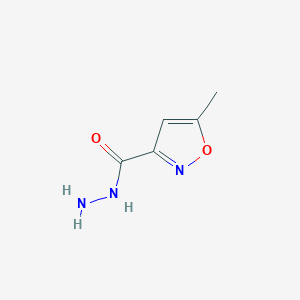

1-氯-2-甲基丙酸丙酯参与了各种化合物的合成。例如,它在Mecoprop酯的固-液相转移催化合成中发挥作用。Yadav和Deshmukh(2017)的研究开发了一种简单的合成方法,使用K2CO3作为温和的碱和甲苯作为溶剂进行Mecoprop甲酯的固-液相转移催化,实现了在100°C下对Mecoprop酯的95%转化率和100%选择性(Yadav & Deshmukh, 2017)。

除草活性

已经研究了1-氯-2-甲基丙酸丙酯衍生物的除草活性。Schmidt等人(1976)制备了d(+)和1(-)甲基-2-氯-3-(4-氯苯基)丙酸丙酯(氯芬丙甲酯)并研究了其对某些植物的除草活性,在对映体之间发现了显著的活性差异(Schmidt et al., 1976)。

分析化学

在分析化学中,已经开发了用于定量测定1-氯-2-甲基丙酸丙酯衍生物的方法。Výboh等人(1972)描述了一种通过气相色谱法测定技术产品和配方中2-氯-3-(4-氯苯基)丙酸甲酯的方法(Výboh等人,1972)。

环境科学

已经在环境科学背景下调查了1-氯-2-甲基丙酸丙酯衍生物。Buser和Müller(1998)报告了瑞士湖泊和河流中手性和非手性苯氧烷基酸除草剂的存在和转化情况,包括1-氯-2-甲基丙酸丙酯衍生物(Buser & Müller, 1998)。

安全和危害

The compound is classified as a flammable liquid (Category 2) and has a signal word of "Warning" . It can cause burns of eyes, skin, and mucous membranes . Containers of the compound may explode when heated, and its vapors may form explosive mixtures with air . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools .

属性

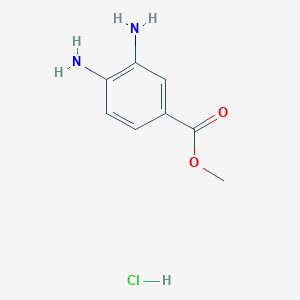

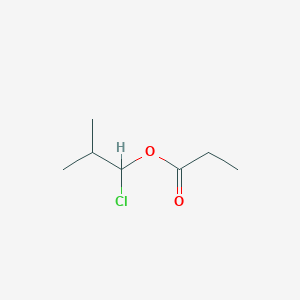

IUPAC Name |

(1-chloro-2-methylpropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXSAYOLYBZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506031 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methylpropyl propionate | |

CAS RN |

58304-65-7 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。